REACTION_CXSMILES
|
C(N1C(=O)C(N)=C(N)N(CCCC)C1=O)C=C.[NH2:18][C:19]1[NH:24][C:23](=[O:25])[N:22]([CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21](=[O:33])[C:20]=1[N:34]=O.C(N1C(=O)C(N=O)=C(N)N(CCCC)C1=O)C=C>>[CH2:26]([N:22]1[C:21](=[O:33])[C:20]([NH2:34])=[C:19]([NH2:18])[NH:24][C:23]1=[O:25])[C:27]1[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C(N(C(=C(C1=O)N)N)CCCC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C(N(C(N1)=O)CC1=CC=CC=C1)=O)N=O
|
Name
|
3-allyl-6-amino-1-butyl-5-nitroso-1H-pyrimidine-2,4-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N1C(N(C(=C(C1=O)N=O)N)CCCC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared by a method similar to that of Müller et al.
|
Type
|
CUSTOM
|
Details
|
as described in Synthesis 1995, 1295
|
Type
|
CUSTOM
|
Details
|
the solids isolated by filtration under an atmosphere of nitrogen
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C(NC(=C(C1=O)N)N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |